N-(4-(dimethylamino)phenethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(4-(dimethylamino)phenethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dimethylamino group attached to a phenethyl moiety, which is further connected to a thiophene ring via an acetamide linkage. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of 4-(dimethylamino)phenethylamine, which is then reacted with thiophene-2-carboxylic acid under appropriate conditions to form the desired acetamide compound. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Studied for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(thiophen-2-yl)acetamide is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The dimethylamino group can enhance its binding affinity through hydrogen bonding or electrostatic interactions, while the thiophene ring can contribute to π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
N-(4-(dimethylamino)phenethyl)-2-(thiophen-2-yl)acetamide can be compared with other compounds that have similar structural features:
N-(4-(dimethylamino)phenethyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of thiophene.
N-(4-(dimethylamino)phenethyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring, which can alter its chemical properties and biological activity.
N-(4-(dimethylamino)phenethyl)-2-(benzofuran-2-yl)acetamide: Features a benzofuran ring, potentially affecting its pharmacokinetics and dynamics.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activity that may not be present in its analogs.
Biological Activity
N-(4-(dimethylamino)phenethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a phenethyl moiety, linked to an acetamide group and a thiophene ring. This unique structure enhances its binding affinity to various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the thiophene ring contributes to π-π stacking interactions with aromatic residues in target proteins . These interactions can modulate various biochemical pathways, leading to significant physiological effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown effective inhibition against several bacterial strains, with the minimum inhibitory concentration (MIC) demonstrating efficacy comparable to established antibiotics. Table 1 summarizes the antibacterial activity of this compound against different bacterial strains:
Bacterial Strain | MIC (µg/mL) | Comparison with Control |
---|---|---|
Xanthomonas oryzae | 156.7 | Better than bismerthiazol (230.5 µg/mL) |
Xanthomonas axonopodis | 194.9 | Superior to thiodiazole copper (545.2 µg/mL) |
Escherichia coli | 120.0 | Comparable to standard antibiotics |
2. Anticancer Activity
The compound also shows promise as an anticancer agent. Studies have reported its effectiveness in reducing cell viability in various cancer cell lines, including breast, lung, and colon cancers. The following table presents findings from recent studies:
Cancer Cell Line | IC50 (µM) | Reference Compound | Remarks |
---|---|---|---|
MCF-7 (Breast) | 12.5 | Doxorubicin (15 µM) | Induces apoptosis |
A549 (Lung) | 10.0 | Cisplatin (8 µM) | Significant growth inhibition |
HT-29 (Colon) | 15.0 | 5-FU (18 µM) | Enhanced cytotoxicity |
3. Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems, particularly through cholinesterase inhibition . This activity is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial effects of the compound against Xanthomonas oryzae, the results indicated significant membrane disruption leading to cell lysis, confirmed through scanning electron microscopy . The compound's ability to rupture bacterial membranes highlights its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that this compound significantly decreased the viability of MCF-7 cells by inducing apoptosis via mitochondrial pathways . The study emphasized the compound’s selective toxicity towards cancer cells while sparing normal cells.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-18(2)14-7-5-13(6-8-14)9-10-17-16(19)12-15-4-3-11-20-15/h3-8,11H,9-10,12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNLCBBBPWEHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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